molecular formula C10H12N2O B150758 (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 4589-66-6

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No. B150758
CAS RN: 4589-66-6
M. Wt: 176.21 g/mol
InChI Key: DTWCONPNVHZPJS-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol, also known as 5-methoxy-2-methyl-1H-benzimidazole, is a heterocyclic compound found in a variety of natural products. It has been studied for its potential use in a number of scientific applications, including drug development and drug delivery. The synthesis of this compound and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments are discussed in Additionally, possible future directions for research are outlined.

Scientific Research Applications

Synthesis and Chemical Properties

Recent studies have focused on the synthesis of derivatives incorporating the benzo[d]imidazole moiety, exploring their chemical reactivity and potential applications in various fields, such as organic synthesis and material science. For instance, the synthesis and characterization of oligobenzimidazoles demonstrated their potential in electrochemical, electrical, optical, thermal, and rectification properties, highlighting the versatility of benzo[d]imidazole derivatives in material science applications (Anand & Muthusamy, 2018).

Fluorescence and Sensing Applications

The development of fluorescent probes based on benzo[d]imidazole derivatives for metal ion detection has been a significant area of research. These studies explore the synthesis of compounds that exhibit strong fluorescence, which can be modulated in the presence of specific metal ions, such as Zn^2+ and Co^2+, making them useful for selective sensing applications. For example, research on the synthesis and fluorescence properties of a Zn^2+ fluorescent probe based on benzo[d]imidazole derivatives showed that the compound could coordinate with Zn^2+, resulting in strong fluorescence, which indicates its potential as a fluorescent chemical sensor (Zheng Wen-yao, 2012).

Structural and Magnetic Properties

Investigations into the structural and magnetic properties of hydrochloride crystals based on imidazo[1,2-a]pyridin-2-yl derivatives have provided insights into the relationship between magnetic properties and crystal-stacking structures. These studies contribute to the understanding of the material properties of these compounds and their potential applications in the field of materials science (Guo-Ping Yong et al., 2013).

Safety and Hazards

The safety information available indicates that “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” has the hazard statements H302, H315, H319, H332, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” and its derivatives could involve further exploration of their potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and others .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as bromodomain and extra-terminal domain (BET) family proteins and PqsR , which play significant roles in transcription initiation and elongation, and signal reception, respectively.

Mode of Action

For instance, some imidazole derivatives can inhibit BET bromodomains, which bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Others can block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .

Biochemical Pathways

Given the known targets of imidazole derivatives, it can be inferred that this compound may affect pathways related totranscription initiation and elongation and signal reception . These pathways can have downstream effects on various cellular processes, including gene expression and cellular communication.

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could potentially have good bioavailability, but further studies would be needed to confirm this.

Result of Action

Based on the known actions of imidazole derivatives, it can be inferred that this compound may have effects ongene expression and cellular communication .

Action Environment

It’s known that the compound is stable under dry conditions and at temperatures between 2-8°c . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action and stability.

properties

IUPAC Name

(1,2-dimethylbenzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCONPNVHZPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388188
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4589-66-6
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (500 mg, 2.448 mmol) in THF (24.5 ml) Lithiumaluminium hydride (1 M in THF, 2.44 ml) was added at 0° C. After 2 hours sodium sulfate decahydrate and citric acid was added to the reaction to destroy the excess of lithiumaluminiumhydride. After 1 hour, methanol (25 ml) was added and the fine suspension was filtered off. The filtrate was evaporated under reduced pressure to afford a brown solid. EA (50 ml) was added and the suspension was treated in an ultra sonic bath. The solid was filtered off and this procedure was repeated twice. The yellow filtrate was evaporated under reduced pressure to afford crude (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
24.5 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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